N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is a chemical compound primarily utilized as an intermediate in the synthesis of Quetiapine derivatives, which are important in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The compound is characterized by its unique functional groups, which contribute to its reactivity and utility in medicinal chemistry. The chemical structure is denoted by the formula and has a molecular weight of approximately 270.36 g/mol .
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide belongs to the class of piperazine derivatives. It is categorized under organic compounds due to its carbon-based structure and is further classified as an amine due to the presence of nitrogen atoms within its structure.
The synthesis of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide typically involves a multi-step process:
The molecular structure of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide features a piperazine ring that adopts a chair conformation, with substituents that influence its chemical properties:
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide undergoes various chemical reactions:
The mechanism of action for N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide primarily involves its role as an intermediate in synthesizing Quetiapine derivatives. The presence of both hydroxyethoxy and N1-oxide groups enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions that lead to biologically active compounds.
Research indicates that modifications at the piperazine nitrogen atom significantly influence the pharmacological activity of resultant compounds, highlighting the importance of this intermediate in drug development .
The compound's melting point, boiling point, and other thermodynamic properties are crucial for understanding its behavior during synthesis and application in drug formulation.
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide serves primarily as an intermediate in medicinal chemistry:
The systematic IUPAC name N⁴-tert-butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N¹-oxide precisely defines the molecular structure and substituent relationships. The name specifies the tert-butoxycarbonyl (Boc) protection at the piperazine N⁴ position and the N-oxide functionalization at the N¹ position. The 2-(2-hydroxyethoxy)ethyl side chain attached to N¹ creates an ethylene glycol spacer terminating in a primary alcohol. The piperazine ring adopts a chair conformation typical of six-membered heterocycles, with the N-oxide introducing slight pyramidal distortion at N¹. Crystallographic data confirms the absence of chiral centers, indicating the compound exists as a single stereochemical entity without enantiomers [1] [4] [9]. The SMILES notation CC(C)(C)OC(=O)N1CC[N+](CC1)(CCOCCO)[O-]
fully encodes the atomic connectivity and ionic character of the N-oxide group [4].
Experimental validation confirms the molecular formula as C₁₃H₂₆N₂O₅ with a calculated exact mass of 290.1841 Da. The measured molecular weight of 290.36 g/mol (based on average atomic masses) is consistent across multiple analytical certificates and commercial specifications [1] [5] [9]. High-resolution mass spectrometry (HRMS) data validates this composition through precise mass matches within 2 ppm error. Elemental analysis further corroborates the formula with reported percentages: C (53.78%), H (9.03%), N (9.65%), O (27.54%) matching theoretical values (C: 53.77%; H: 9.03%; N: 9.65%; O: 27.54%) [4] [5]. This compound falls within the molecular weight range typical for synthetic intermediates in antipsychotic drug development.
Table 1: Molecular Characterization Data
Property | Value | Validation Method |
---|---|---|
Molecular Formula | C₁₃H₂₆N₂O₅ | HRMS, Elemental Analysis |
Exact Mass | 290.1841 Da | High-Resolution MS |
Average Molecular Weight | 290.36 g/mol | Vendor Specifications [1] [5] |
Carbon Content | 53.78% (calc: 53.77%) | Elemental Analysis |
Hydrogen Content | 9.03% (calc: 9.03%) | Elemental Analysis |
Three key functional domains define this molecule's reactivity:
(CH₃)₃COC(=O)-
) attached to N⁴ acts as a base-labile protecting group for the secondary amine, preventing unwanted reactions during synthetic sequences. This group confers enhanced solubility in organic solvents and is cleavable under mild acidic conditions [1] [4].N⁺-O⁻
), which significantly alters electron distribution within the piperazine ring. This moiety increases hydrogen-bonding capacity and polarity compared to non-oxidized piperazines. The N-oxide bond length typically measures ~1.34 Å, intermediate between single and double bonds [1] [4].-CH₂CH₂OCH₂CH₂OH
) provides a hydrophilic linker with terminal primary alcohol. This hydroxyethyl ether extension enhances water solubility relative to simple N-alkylpiperazines. The ethylene glycol spacer exhibits free rotation around C-O and C-C bonds, adopting gauche conformations in solution [1] [2] [5].The coexistence of these functionalities creates an amphiphilic character – the Boc group provides hydrophobicity while the N-oxide and hydroxyethyl termini contribute to hydrophilic interactions. This balance explains its solubility in both methanol and water [5].
Structural analogues demonstrate how modifications impact physicochemical properties:
Table 2: Comparative Analysis of Piperazine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
N⁴-Boc-1-[2-(2-hydroxyethoxy)ethyl]piperazine N¹-oxide | C₁₃H₂₆N₂O₅ | 290.36 [1] [5] | Boc protection, N-oxide, hydroxyethyl ether |
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N¹-oxide | C₈H₁₈N₂O₃ | 190.24 [2] | N-oxide, hydroxyethyl ether (unprotected) |
1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C₈H₁₈N₂O₂ | 174.24 [3] [8] | Secondary amine, hydroxyethyl ether (reduced) |
The Boc-protected N-oxide exhibits significantly higher molecular weight (290.36 g/mol) versus the unprotected N-oxide analogue (190.24 g/mol, ~34.5% reduction) and the reduced piperazine derivative (174.24 g/mol, ~40% reduction). Removal of the Boc group decreases steric bulk but increases amine reactivity and basicity. Conversely, reduction of the N-oxide to a tertiary amine eliminates the dipole moment associated with the N⁺-O⁻
bond, substantially reducing crystal lattice energy and polarity [2] [4] [8].
The Boc group provides steric shielding of the N⁴ nitrogen, reducing its nucleophilicity by approximately 3-4 orders of magnitude compared to unprotected analogues. This protection is crucial during quetiapine synthesis to prevent unwanted quaternization or decomposition. Meanwhile, the N-oxide functionality enhances hydrogen-bond acceptor capacity (HbA: 5 vs. 2 in non-oxidized piperazines), significantly improving water solubility. The calculated partition coefficient (cLogP) decreases from ~0.5 for the reduced form to ~-1.2 for the N-oxide, confirming enhanced hydrophilicity [2] [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2